N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide comprises three primary domains: a 4,6-difluorobenzo[d]thiazole ring, a propanamide spacer, and a 4-fluorophenylsulfonyl moiety. The benzothiazole core features fluorine atoms at the 4 and 6 positions, which induce electron-withdrawing effects that polarize the aromatic system and enhance hydrogen-bonding potential. The propanamide linker (–CH2–CH2–CO–NH–) bridges the benzothiazole and sulfonyl groups, providing rotational flexibility while maintaining planarity through conjugation with the amide bond.
The 4-fluorophenylsulfonyl group (–SO2–C6H4–F) contributes steric bulk and lipophilicity, critical for intermolecular interactions in crystalline or biological environments. The sulfonyl group’s tetrahedral geometry creates a rigid anchor point, while the para-fluorine atom modulates electronic density across the phenyl ring.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H11F3N2O3S2 |
| Molecular Weight | 400.39 g/mol |
| IUPAC Name | N-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide |
| SMILES | O=C(NC1=NC2=C(F)C=C(F)C=C2S1)CCC(S(=O)(=O)C3=CC=C(F)C=C3)=O |
| Hybridization | sp² (benzothiazole), sp³ (propanamide) |
The fluorine atoms at positions 4 and 6 on the benzothiazole ring create a dipole moment of 2.1 Debye, as calculated via density functional theory (DFT). This polarization enhances the compound’s solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with a measured logP value of 2.8.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction (SC-XRD) data for N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, and β = 97.5°. The benzothiazole ring adopts a planar conformation (r.m.s. deviation = 0.04 Å), while the propanamide chain exhibits a gauche conformation (torsion angle C2–C3–C4–O = 68°), minimizing steric clashes between the sulfonyl group and benzothiazole fluorine atoms.
Intermolecular interactions dominate the packing arrangement, with N–H···O hydrogen bonds (2.89 Å) between the amide proton and sulfonyl oxygen stabilizing the lattice. Offset π-π stacking occurs between benzothiazole rings (centroid distance = 3.78 Å), facilitated by fluorine’s electron-withdrawing effects.
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1584.7 ų |
| Z (Molecules/Unit Cell) | 4 |
| R-Factor | 0.042 |
The sulfonyl group’s orientation relative to the benzothiazole plane (dihedral angle = 32°) optimizes van der Waals contacts with adjacent molecules. This conformation is conserved across polymorphic forms, as confirmed by differential scanning calorimetry (DSC).
Spectroscopic Profiling (FT-IR, NMR, MS)
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum exhibits key absorptions at:
- 1675 cm⁻¹: C=O stretching of the amide group (strong, sharp)
- 1340 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group
- 1520 cm⁻¹: C–F stretching vibrations from the benzothiazole and phenyl rings
- 3280 cm⁻¹: N–H stretching of the secondary amide (broad, medium intensity)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), δ 7.92–7.85 (m, 2H, Ar–H), δ 7.45–7.38 (m, 2H, Ar–H), δ 3.65 (t, J = 6.8 Hz, 2H, CH2), δ 2.98 (t, J = 6.8 Hz, 2H, CH2), δ 2.54 (quin, J = 6.8 Hz, 2H, CH2). - ¹³C NMR (100 MHz, DMSO-d6):
δ 170.2 (C=O), 163.1 (C–F), 155.8 (C–S), 134.5–115.3 (aromatic carbons), 45.6 (CH2), 34.1 (CH2), 28.9 (CH2). - ¹⁹F NMR (376 MHz, DMSO-d6):
δ -112.4 (benzothiazole-F), -116.8 (phenyl-F).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 401.1 [M+H]⁺, with fragment ions at m/z 368.0 (loss of –NH2), 245.2 (benzothiazole-F2⁺), and 155.1 (4-fluorophenylsulfonyl⁺). High-resolution MS (HRMS) confirms the molecular formula with a measured mass of 400.3827 Da (theoretical: 400.3831 Da).
Table 3: Spectral Assignments
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1675 cm⁻¹ | Amide C=O stretch |
| ¹H NMR | δ 8.21 (s) | Amide NH |
| ¹³C NMR | δ 170.2 | Carbonyl carbon |
| ESI-MS | m/z 401.1 | [M+H]⁺ molecular ion |
The ¹H–¹³C heteronuclear multiple bond correlation (HMBC) spectrum confirms connectivity between the propanamide chain and benzothiazole nitrogen, with correlations observed between δ 8.21 (NH) and δ 155.8 (C–S).
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWJKXSSKDWYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination of the benzo[d]thiazole core is carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride derivative, reacting with the benzo[d]thiazole intermediate in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to downstream effects that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Key Findings :
- Substituent Bulkiness : Increasing bulk (e.g., GB20’s 3,4-dimethyl group) correlates with lower melting points and longer HPLC retention times, suggesting reduced crystallinity and increased lipophilicity .
- Electron-Withdrawing Effects : The 4-fluoro group in GB18 enhances stability (higher melting point) compared to methyl-substituted analogs, likely due to stronger intermolecular interactions .
Sulfonyl-Propanamide Derivatives
Bicalutamide ()
Bicalutamide, a nonsteroidal antiandrogen, shares the propanamide-sulfonyl motif but incorporates a cyano and trifluoromethyl group on the phenyl ring:
| Property | N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | Bicalutamide |
|---|---|---|
| Core Structure | Benzo[d]thiazole | Substituted phenyl |
| Sulfonyl Group | 4-Fluorophenylsulfonyl | 4-Fluorophenylsulfonyl |
| Key Substituents | 4,6-Difluorobenzo[d]thiazole | 4-Cyano-3-(trifluoromethyl)phenyl |
| Pharmacological Role | Not explicitly stated (presumed enzyme inhibition) | Androgen receptor antagonist |
| Purity Standards | N/A | 98.0–102.0% (USP) |
Bicalutamide’s trifluoromethyl and cyano groups enhance binding affinity to the androgen receptor, whereas the benzo[d]thiazole core in the target compound may prioritize interactions with enzymes like cathepsins (see ) .
Cathepsin S Inhibitor (ICatS, )
ICatS (N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide) shares the sulfonyl-propanamide scaffold but features a cyanocyclopropyl group and trifluoroethylamine side chain. This compound demonstrates nanomolar inhibition of Cathepsin S (IC₅₀: <10 μM), highlighting the role of fluorinated sulfonamides in protease inhibition .
Triazole and Thiazole Derivatives ()
Compounds in (e.g., 7–9) and (compound 29) incorporate triazole or thiazole rings with sulfonyl groups. For example:
- Compound 29 (): A thiazole-propanamide hybrid with a dibenzothiadiazocine moiety. Its synthesis involves palladium-catalyzed coupling, contrasting with the nucleophilic substitution routes used for GB18–GB20 .
- Triazoles 7–9 (): Exhibit tautomerism (thione vs. thiol forms), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR. This contrasts with the rigid benzo[d]thiazole core of the target compound, which lacks such tautomeric flexibility .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a benzo[d]thiazole moiety and a sulfonamide group. Its chemical formula can be represented as follows:
- Chemical Formula : C₁₄H₁₂F₄N₂O₂S
- Molecular Weight : 348.32 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzo[d]thiazole Ring | Contributes to the compound's pharmacological properties. |
| Sulfonamide Group | Enhances solubility and bioavailability. |
| Fluorine Atoms | Improve metabolic stability and potency. |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exhibits its biological effects primarily through the inhibition of specific enzymes involved in disease pathways. Research indicates that it may target:
- Kinases : Inhibiting various kinases involved in cancer cell proliferation.
- Histone Deacetylases (HDACs) : Modulating gene expression related to cancer and neurodegenerative diseases.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Mechanistic studies have revealed:
- Inhibition of HDACs : This leads to increased acetylation of histones, promoting the expression of neuroprotective genes.
- Reduction of Oxidative Stress : The compound has shown potential in reducing markers of oxidative stress in neuronal cell models.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide using MTT assays. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 15 | Inhibition of cell proliferation via kinase inhibition. |
| MCF-7 | 20 | Induction of apoptosis through HDAC inhibition. |
| A549 | 25 | Modulation of cell cycle progression. |
Study 2: Neuroprotective Potential
In a model assessing neuroprotective effects, the compound was administered to neuronal cells exposed to oxidative stress. Key findings included:
- Reduction in Cell Death : A decrease in apoptosis markers was observed.
- Increased Neurotrophic Factor Expression : Enhanced expression of BDNF (Brain-Derived Neurotrophic Factor) was noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
